

Vegfr-2-IN-11: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: Vegfr-2-IN-11

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in cancer therapy. **Vegfr-2-IN-11** (also referred to as Compound 8h) has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant anti-tumor and pro-apoptotic activities. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by **Vegfr-2-IN-11**, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.

Core Mechanism of Action

Vegfr-2-IN-11 exerts its biological effects by directly targeting the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Vegfr-2-IN-11** and a closely related analogue, Compound 11, which serves as a surrogate for understanding the

potential downstream effects.

Table 1: In Vitro Inhibitory Activity of **Vegfr-2-IN-11** (Compound 8h)[1]

Parameter	Value	Cell Line/Target
VEGFR-2 IC50	60.27 nM	VEGFR-2 Kinase
Cytotoxicity IC50	8.62 ± 0.7 µM	HCT-116
10.18 ± 0.8 µM	HEPG-2	
4.92 ± 0.2 µM	MCF-7	
44.45 ± 3.2 µM	WI-38 (Normal Cells)	

Table 2: Cellular Effects of **Vegfr-2-IN-11** (Compound 8h) on MCF-7 Cells[1]

Cellular Process	Observation	Treatment
Cell Cycle	Arrest at G1/S phase	4.92 µM, 24h
Apoptosis	36.24% Total Apoptosis	4.92 µM, 24h
3.46% Early Apoptosis	4.92 µM, 24h	
20.72% Late Apoptosis	4.92 µM, 24h	

Table 3: In Vitro Inhibitory Activity and Apoptotic Effects of a Representative VEGFR-2 Inhibitor (Compound 11)[2]

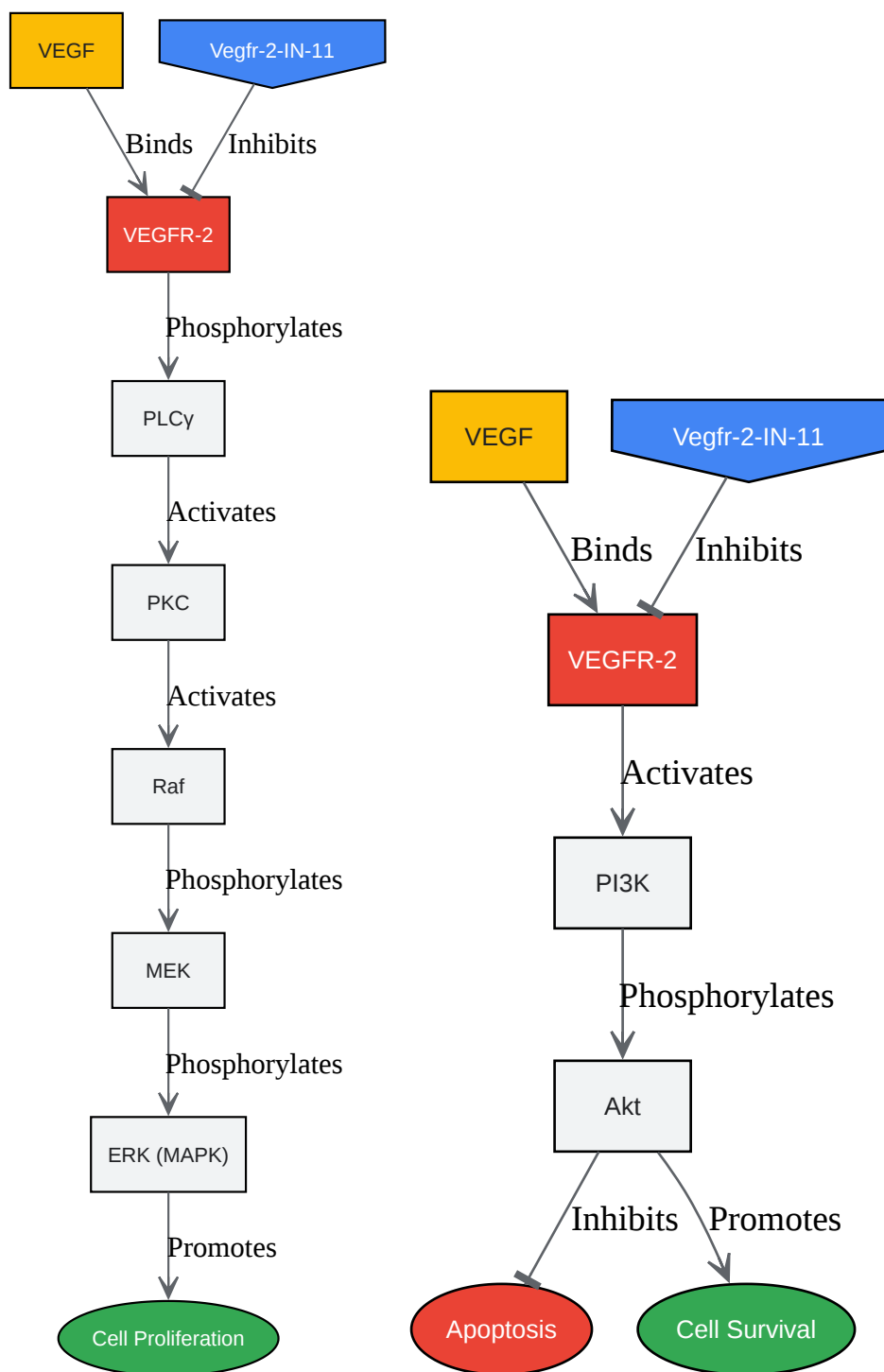
Parameter	Value	Cell Line/Target
VEGFR-2 IC50	0.19 μ M	VEGFR-2 Kinase
Cytotoxicity IC50	10.61 μ M	A549
9.52 μ M	HepG-2	
12.45 μ M	Caco-2	
11.52 μ M	MDA-MB-231	
Apoptosis Rate (HepG-2)	Increased from 5% to 44%	
BAX/Bcl-2 Ratio	4-fold increase	9.52 μ M
Caspase-3 Level	2.3-fold increase	9.52 μ M
p53 Expression	3-fold increase	9.52 μ M

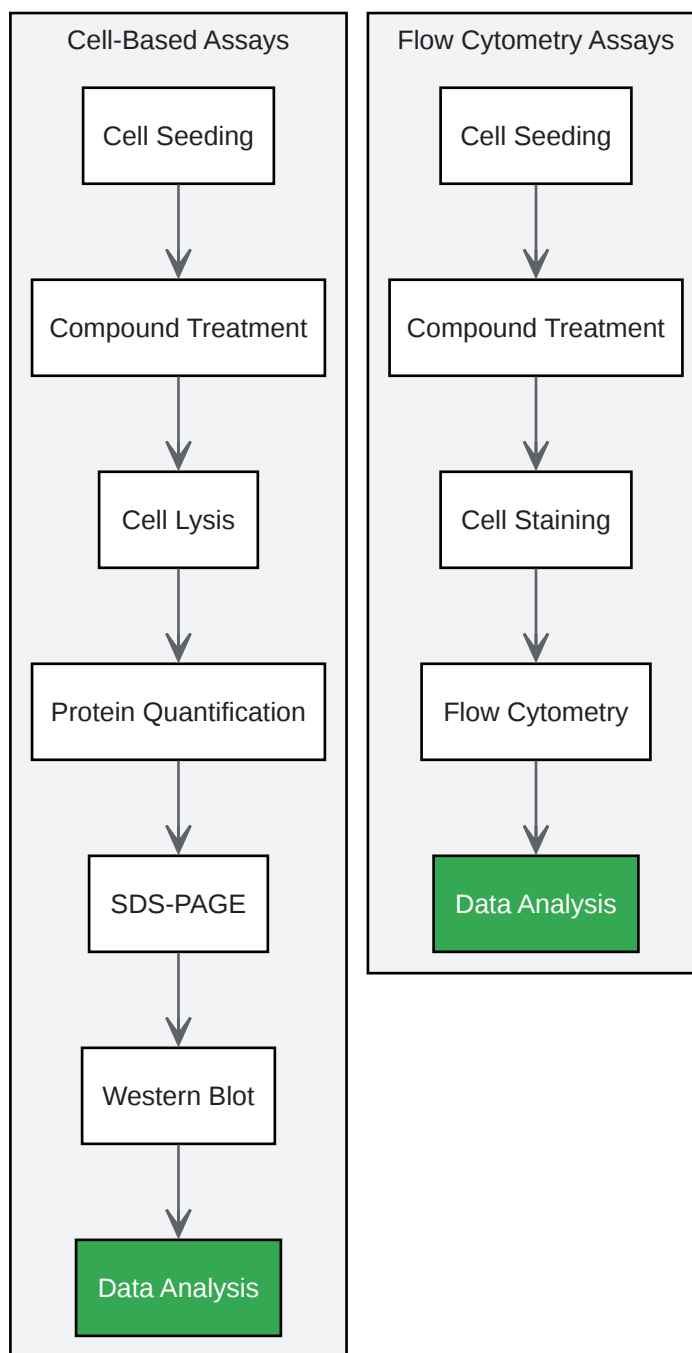
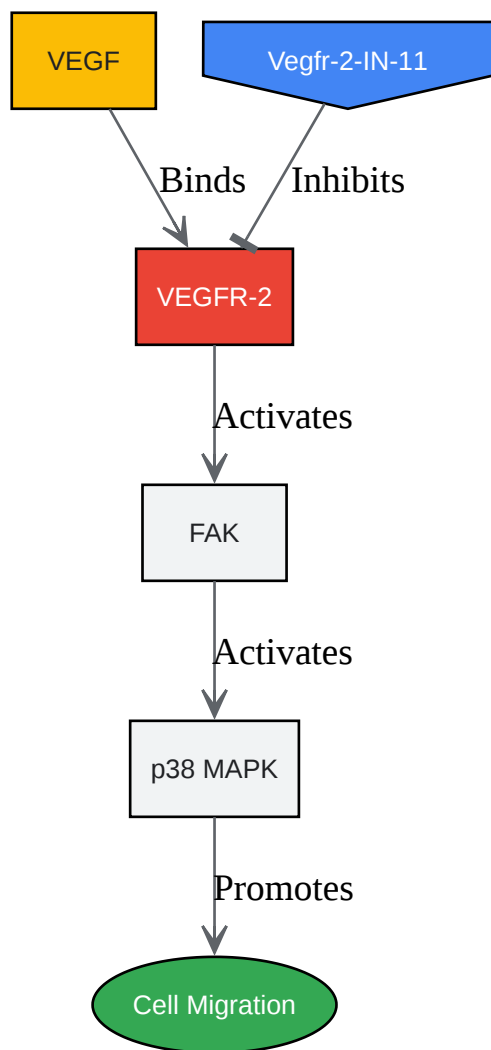
Downstream Signaling Pathways Affected by Vegfr-2-IN-11

Inhibition of VEGFR-2 by **Vegfr-2-IN-11** is anticipated to disrupt several critical downstream signaling pathways. While direct experimental data on the phosphorylation status of specific downstream effectors for **Vegfr-2-IN-11** is not yet available, the well-established VEGFR-2 signaling cascade allows for a clear depiction of the expected molecular consequences.

The PLC γ -PKC-MAPK Pathway: Proliferation

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLC γ). This initiates a cascade involving Protein Kinase C (PKC), Raf, MEK, and finally the Mitogen-Activated Protein Kinase (MAPK/ERK).[3] The activation of this pathway is a primary driver of endothelial cell proliferation. By inhibiting the initial VEGFR-2 phosphorylation, **Vegfr-2-IN-11** effectively blocks this entire pathway.





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